Wild-Type H5N1 Neuraminidase Inhibition: Neuraminidase-IN-19 vs. Oseltamivir Carboxylate
Neuraminidase-IN-19 (compound 5n) demonstrates superior inhibitory activity against wild-type H5N1 neuraminidase compared to the positive control oseltamivir carboxylate (OSC), the active metabolite of the clinically approved drug oseltamivir [1]. In a standardized enzyme inhibition assay, compound 5n achieved an IC50 of 0.13 μM, representing a 2.15-fold improvement in potency relative to OSC (IC50 = 0.28 μM) [2]. The enhanced activity is attributed to the thiophene ring of 5n, which molecular docking studies show extends into the 150-cavity of the NA active site, enabling additional hydrophobic interactions not accessible to OSC [3].
| Evidence Dimension | Inhibitory concentration (IC50) against wild-type H5N1 neuraminidase |
|---|---|
| Target Compound Data | 0.13 μM |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC): 0.28 μM |
| Quantified Difference | 2.15-fold lower IC50 (higher potency) |
| Conditions | In vitro neuraminidase enzyme inhibition assay using wild-type H5N1 NA |
Why This Matters
This quantifiable potency advantage supports the prioritization of Neuraminidase-IN-19 over oseltamivir-based scaffolds in wild-type H5N1 antiviral discovery programs.
- [1] Fu, S. K., & Cheng, L. P. (2024). Discovery and synthesis of novel benzoylhydrazone neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 105, 129743. View Source
- [2] Fu, S. K., & Cheng, L. P. (2024). Discovery and synthesis of novel benzoylhydrazone neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 105, 129743. View Source
- [3] Fu, S. K., & Cheng, L. P. (2024). Discovery and synthesis of novel benzoylhydrazone neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 105, 129743. View Source
